N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide
Description
No direct information is available in the provided evidence. The compound’s structure suggests it is a diamide derivative with two (1R)-2-hydroxy-1-phenylethyl groups attached to an ethanediamide backbone. Such compounds are often synthesized for applications in asymmetric catalysis, chiral resolution, or as intermediates in pharmaceutical chemistry. However, explicit data on its synthesis, properties, or applications are absent in the provided sources.
Properties
CAS No. |
649551-38-2 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-bis[(1R)-2-hydroxy-1-phenylethyl]oxamide |
InChI |
InChI=1S/C18H20N2O4/c21-11-15(13-7-3-1-4-8-13)19-17(23)18(24)20-16(12-22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1 |
InChI Key |
UVLNKDDDIQAUAY-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC(=O)C(=O)N[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C(=O)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide typically involves the reaction of 2-hydroxy-1-phenylethylamine with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The hydroxy groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions .
Scientific Research Applications
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy-1-phenylethyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Evidence
- Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidine derivatives (): These compounds share a bis-amidine structure but differ in their substitution patterns (benzimidazole vs. hydroxy-phenylethyl groups).
- N1,N2-Bis(substituted-benzyl)ethane-1,2-diamines (): These diamines lack the hydroxy and amide functionalities of the target compound.
- N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine) (): This polyamine compound has a branched structure with terminal amine groups, contrasting with the diamide and chiral hydroxy-phenyl groups in the target molecule. Its hazards (skin corrosion, aquatic toxicity) suggest reactive amine groups, but extrapolation to the diamide’s properties is speculative .
Hypothetical Comparison Based on Functional Groups
Critical Limitations of the Evidence
- No Direct References: None of the sources mention the target compound or its direct analogues.
- Contradictory Scope: –6 discuss linguistic theories (e.g., bounded/unbounded semantics), which are irrelevant to chemical comparisons.
Recommendations for Further Research
To fulfill the user’s request, consult specialized databases (e.g., SciFinder, Reaxys) or recent journals focusing on:
- Chiral diamides in asymmetric synthesis.
- Hydroxy-phenyl ethyl derivatives in medicinal chemistry.
- Comparative studies of amide vs. amine functionalities in drug design.
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